4-chloro-N-[3-(dimethylamino)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(dimethylamino)propyl]benzamide, also known as CDMB, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research as a biochemical tool to study various physiological and biochemical processes.
Mechanism of Action
4-chloro-N-[3-(dimethylamino)propyl]benzamide acts as an inhibitor of protein kinases and protein phosphatases. It binds to the active site of these enzymes and prevents their activity. By inhibiting these enzymes, 4-chloro-N-[3-(dimethylamino)propyl]benzamide affects various physiological and biochemical processes.
Biochemical and Physiological Effects:
4-chloro-N-[3-(dimethylamino)propyl]benzamide affects various physiological and biochemical processes such as cell proliferation, apoptosis, and differentiation. It also affects the regulation of ion channels and neurotransmitter release. 4-chloro-N-[3-(dimethylamino)propyl]benzamide has been shown to induce apoptosis in various cancer cell lines. Additionally, it has been shown to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
4-chloro-N-[3-(dimethylamino)propyl]benzamide is a useful tool in scientific research due to its ability to inhibit protein kinases and protein phosphatases. It is also relatively easy to synthesize. However, 4-chloro-N-[3-(dimethylamino)propyl]benzamide has limitations in terms of its specificity. It can inhibit multiple protein kinases and protein phosphatases, which can make it difficult to determine the specific enzyme responsible for a particular physiological or biochemical effect.
Future Directions
There are several future directions for the use of 4-chloro-N-[3-(dimethylamino)propyl]benzamide in scientific research. One direction is the development of more specific inhibitors of protein kinases and protein phosphatases. Another direction is the use of 4-chloro-N-[3-(dimethylamino)propyl]benzamide in the study of the role of G protein-coupled receptors in the regulation of cellular processes. Additionally, 4-chloro-N-[3-(dimethylamino)propyl]benzamide could be used in the development of new cancer therapies.
Synthesis Methods
The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]benzamide involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as triethylamine. The reaction yields 4-chloro-N-[3-(dimethylamino)propyl]benzamide as a white solid with a melting point of 96-98°C.
Scientific Research Applications
4-chloro-N-[3-(dimethylamino)propyl]benzamide is widely used in scientific research as a biochemical tool to study various physiological and biochemical processes. It is used to study the role of protein kinases in signal transduction pathways. 4-chloro-N-[3-(dimethylamino)propyl]benzamide is also used to study the role of protein phosphatases in the regulation of cellular processes. Additionally, 4-chloro-N-[3-(dimethylamino)propyl]benzamide is used to study the role of G protein-coupled receptors in the regulation of cellular processes.
properties
Product Name |
4-chloro-N-[3-(dimethylamino)propyl]benzamide |
---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]benzamide |
InChI |
InChI=1S/C12H17ClN2O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16) |
InChI Key |
JDMPARSTEVCHPT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.